Fast Green free acid

Descripción

Propiedades

Número CAS |

25738-40-3 |

|---|---|

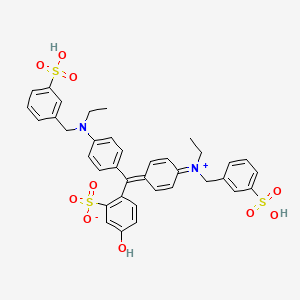

Fórmula molecular |

C37H36N2O10S3 |

Peso molecular |

764.9 g/mol |

Nombre IUPAC |

2-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate |

InChI |

InChI=1S/C37H36N2O10S3/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49) |

Clave InChI |

VVJKKKDJADMKNM-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-] |

SMILES canónico |

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-] |

Apariencia |

Solid powder |

Otros números CAS |

25738-40-3 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Fast Green free acid; J247.014D; |

Origen del producto |

United States |

Mechanism of Action and Molecular Interactions

Principles of Protein Staining by Fast Green FCF

The primary mechanism behind Fast Green FCF's ability to stain proteins is an electrostatic interaction between the negatively charged dye molecule and positively charged protein residues. du.ac.in This interaction is highly dependent on the pH of the staining solution relative to the protein's intrinsic properties.

Proteins are amphoteric molecules, meaning they can carry both positive and negative charges depending on the pH of their environment. du.ac.in Every protein has a specific isoelectric point (pI), the pH at which its net electrical charge is zero. du.ac.indu.ac.in The staining action of Fast Green FCF is critically linked to this property.

When the pH of the solution is below a protein's pI, the amino groups (-NH2) on its constituent amino acids tend to pick up protons (H+), becoming positively charged (-NH3+). du.ac.indu.ac.in Conversely, at a pH above the pI, carboxyl groups (-COOH) lose protons and become negatively charged (-COO-). du.ac.indu.ac.in

For general protein staining, Fast Green FCF solutions are prepared at an acidic pH, such as 2.4, which is below the pI of most proteins (typically between 3 and 4). du.ac.in At this low pH, the proteins carry a net positive charge, facilitating a strong electrostatic attraction to the anionic (negatively charged) Fast Green FCF dye molecules. du.ac.in For staining highly basic proteins like histones, which have a high pI (pH 10-12), the staining is performed at an alkaline pH (e.g., pH 8.1) that is still below their pI, ensuring the histones remain positively charged to bind the dye. wikipedia.orgdu.ac.in

The positive charges on proteins that are crucial for binding to Fast Green FCF are primarily located on the side chains of basic amino acid residues. du.ac.indu.ac.in These include:

Histidine

Arginine

At a pH below the protein's pI, the amino groups in the side chains of these residues are protonated, providing localized positive charges that serve as binding sites for the negatively charged sulfonate groups of the Fast Green FCF molecule. du.ac.indu.ac.in This electrostatic binding is the fundamental molecular basis for the dye's function as a protein stain. nih.gov Studies involving molecular dynamics simulations have further confirmed that electrostatic interactions, along with hydrogen bonds and π–π interactions, synergistically contribute to the binding of Fast Green FCF to proteins like α-synuclein. rsc.orgnih.gov

Fast Green FCF Interactions with Specific Biomolecules

The binding dynamics of Fast Green FCF have been characterized with several specific proteins, revealing detailed insights into the nature of these molecular associations.

The interaction between Fast Green FCF and various proteins, including digestive enzymes like trypsin and transport proteins like bovine serum albumin (BSA) and human serum albumin (HSA), has been a subject of detailed investigation. researchgate.netnih.gov These studies employ a range of biophysical techniques to characterize the binding affinity, mechanism, and the structural consequences of the dye-protein complex formation. Research has shown that Fast Green FCF can inhibit the activity of the digestive enzyme trypsin through a mixed inhibition model. researchgate.netresearchgate.net

Spectroscopic methods are powerful tools for probing the intricacies of dye-protein interactions.

Fluorescence Quenching: The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be "quenched" or diminished upon interaction with a ligand like Fast Green FCF. Studies on the interaction with trypsin have shown that Fast Green FCF quenches the enzyme's intrinsic fluorescence through a static quenching mechanism. researchgate.netresearchgate.net Static quenching occurs when the dye forms a non-fluorescent complex with the protein. researchgate.netresearchgate.net This analysis allows for the calculation of crucial binding parameters, such as the binding constant (K_a) and the number of binding sites (n), which quantify the strength and stoichiometry of the interaction. researchgate.net

Electronic Absorption Spectroscopy: This technique monitors changes in how the dye and protein absorb light upon interaction. In studies with BSA, the addition of the protein to a Fast Green FCF solution resulted in a weak hypochromic effect (a decrease in absorption intensity) without a significant shift in the wavelength of maximum absorption. researchgate.net Such spectral changes, although sometimes subtle, provide evidence of complex formation between the dye and the protein. researchgate.netresearchgate.net

The table below summarizes findings from spectroscopic analyses of Fast Green FCF with specific proteins.

Interactive Data Table: Spectroscopic Analysis of Fast Green FCF-Protein Interactions| Protein | Spectroscopic Technique | Key Findings | Reference |

|---|---|---|---|

| Trypsin | Fluorescence Quenching | Static quenching mechanism confirmed. | researchgate.net, researchgate.net |

| Electronic Absorption Spectroscopy | Evidence of complex formation. | researchgate.net, researchgate.net | |

| Synchronous Fluorescence | Binding leads to microenvironmental and conformational changes in the enzyme. | researchgate.net | |

| Bovine Serum Albumin (BSA) | Resonance Light-Scattering | Strong enhancement of RLS signal, indicating interaction. | researchgate.net, nih.gov |

| Electronic Absorption Spectroscopy | Weak hypochromic effect upon binding. | researchgate.net | |

| Human Serum Albumin (HSA) | Resonance Light-Scattering | Strong enhancement of RLS signal, indicating interaction. | researchgate.net, nih.gov |

| α-synuclein | Molecular Dynamics Simulations | Binding disrupts the protein pentamer and reduces β-sheet content. Two binding sites identified (Y39-K45 and H50-Q62). | rsc.org, nih.gov |

Thermodynamic analysis provides insight into the forces driving the formation of the dye-protein complex.

For the interaction between Fast Green FCF and trypsin, thermodynamic studies revealed that the primary driving forces are hydrogen bonding and van der Waals forces. researchgate.netresearchgate.net The process was characterized by negative changes in both enthalpy (ΔH°) and entropy (ΔS°). researchgate.net

In another study examining the biosorption of the dye to a lignocellulosic biomass, the process was found to be spontaneous and endothermic. researchgate.net The formation of electrostatic interactions, n-π interactions, and H-bonds was supported by Fourier-transform infrared (FT-IR) spectroscopy. researchgate.netresearchgate.net

Kinetic studies have demonstrated that Fast Green FCF acts as an inhibitor of trypsin activity, following a mixed inhibition model. researchgate.netresearchgate.net This indicates that the dye can bind to both the free enzyme and the enzyme-substrate complex, affecting the enzyme's catalytic efficiency.

The table below outlines the thermodynamic parameters reported for Fast Green FCF interactions.

Interactive Data Table: Thermodynamic Parameters of Fast Green FCF Interactions| Interacting Species | ΔG° (Gibbs Free Energy) | ΔH° (Enthalpy) | ΔS° (Entropy) | Driving Forces | Reference |

|---|---|---|---|---|---|

| Trypsin | Negative (Spontaneous) | Negative | Negative | Hydrogen Bonds, Van der Waals Forces | researchgate.net |

| Cranberry Kernel Biomass | Negative (Spontaneous) | Positive (Endothermic) | Positive | Electrostatic Interactions, n-π Interactions, H-Bonds | researchgate.net |

| α-synuclein Pentamer | Not explicitly quantified | Not explicitly quantified | Not explicitly quantified | Electrostatic Interactions, Hydrogen Bonds, π–π Interactions | rsc.org, nih.gov |

Protein-Dye Binding Dynamics and Characterization (e.g., Trypsin, Serum Albumins)

Inducement of Conformational Changes in Target Proteins

Molecular dynamics simulations have revealed that Fast Green FCF can significantly disrupt the structure of the α-synuclein pentamer. nih.govresearchgate.net This interaction leads to a reduction in the β-sheet content of the protein, a critical structural element in the formation of amyloid fibrils. nih.govresearchgate.net The binding of Fast Green FCF to the α-synuclein pentamer is facilitated by a combination of electrostatic interactions, hydrogen bonds, and π-π interactions at two identified binding sites, region I (Y39-K45) and region II (H50-Q62). nih.gov

In addition to its effects on proteins implicated in neurodegenerative diseases, the interaction of Fast Green FCF with other proteins, such as the digestive enzyme trypsin, has been studied. Spectroscopic analyses, including synchronous, 2D, and 3D fluorescence, have indicated that the binding of Fast Green FCF to trypsin results in microenvironmental and conformational changes within the enzyme. researchgate.net This interaction was found to increase the thermal stability of trypsin. researchgate.net

Furthermore, molecular docking studies predict that Fast Green FCF can interact with Toll-like receptor 4 (TLR4). nih.gov This interaction is predicted to interfere with the formation of the TLR4-MD2 complex, a critical step in the activation of this receptor by lipopolysaccharide (LPS). nih.gov By forming hydrogen bonds with amino acid residues near the MD-2 binding site on TLR4, Fast Green FCF may sterically hinder the stable assembly of the TLR4-MD2 complex, thereby inducing a state that is unfavorable for downstream signaling. nih.gov

Table 1: Conformational Changes Induced by Fast Green FCF on Target Proteins

| Target Protein | Observed/Predicted Conformational Change | Method of Observation | Reference |

|---|---|---|---|

| α-Synuclein | Disruption of pentamer structure, reduction of β-sheet content. | Molecular Dynamics Simulations | nih.govresearchgate.net |

| Trypsin | Microenvironmental and conformational changes, increased thermal stability. | Fluorescence Spectroscopy | researchgate.net |

| TLR4 | Interruption of TLR4-MD2 complex formation. | Molecular Docking Simulation | nih.gov |

Modulation of Protein Aggregation Processes (e.g., α-Synuclein, Amyloid-beta)

A significant area of research into the molecular activity of Fast Green FCF is its ability to modulate the aggregation of proteins associated with neurodegenerative diseases, such as α-synuclein in Parkinson's disease and amyloid-beta (Aβ) in Alzheimer's disease.

Studies utilizing Thioflavin T fluorescence assays and atomic force microscopy have demonstrated that Fast Green FCF effectively inhibits the fibrillogenesis of α-synuclein. nih.govresearchgate.net In the presence of Fast Green FCF, α-synuclein tends to form amorphous, non-fibrillar aggregates instead of the cytotoxic amyloid fibrils. nih.govresearchgate.net Furthermore, Fast Green FCF has been shown to disassemble mature α-synuclein fibrils, suggesting a role in reversing the aggregation process. nih.gov This inhibitory and disaggregating activity contributes to a significant reduction in the cytotoxicity induced by α-synuclein aggregates in cell cultures. nih.govresearchgate.net

Similarly, Fast Green FCF has been found to inhibit the aggregation of Aβ peptides and disintegrate pre-existing Aβ fibrils. nih.govresearchgate.net This has been demonstrated through thioflavin T fluorescence and atomic force microscopy studies. nih.gov The modulation of Aβ aggregation by Fast Green FCF has been shown to alleviate the cytotoxicity induced by Aβ fibrillogenesis in PC12 cells. researchgate.net

Table 2: Effects of Fast Green FCF on Protein Aggregation

| Protein | Effect of Fast Green FCF | Experimental Evidence | Reference |

|---|---|---|---|

| α-Synuclein | Inhibits fibrillogenesis, promotes formation of amorphous aggregates, disassembles mature fibrils, reduces cytotoxicity. | Thioflavin T fluorescence assays, atomic force microscopy, cell viability assays. | nih.govresearchgate.net |

| Amyloid-beta | Inhibits fibrillogenesis, disintegrates mature fibrils, reduces cytotoxicity. | Thioflavin T fluorescence assays, atomic force microscopy, cell viability assays. | nih.govresearchgate.net |

Interactions with Cellular Receptors and Signaling Pathways (e.g., P2X4 Receptor, TLR4/Myd88/NF-κB)

Fast Green FCF also exerts its biological effects through interactions with specific cellular receptors and signaling pathways, particularly those involved in inflammation and immune responses.

The purinergic P2X4 receptor, an ATP-gated ion channel implicated in chronic pain and neuroinflammation, is a target of Fast Green FCF. nih.gov Studies have shown that systemic administration of Fast Green FCF can down-regulate the expression of the P2X4 receptor in the spinal cord. nih.gov Molecular docking simulations suggest a potential direct interaction, predicting that Fast Green FCF may form hydrogen bonds with the side chains of asparagine 296 in the P2X4 ion channel, acting as a low-to-moderate affinity modulator. nih.gov The downregulation of the P2X4 receptor is a proposed mechanism for the observed analgesic effects of Fast Green FCF in models of inflammatory pain. nih.gov Furthermore, the effects of Fast Green FCF on postoperative cognitive dysfunction are reportedly abolished by a positive allosteric modulator of the P2X4 receptor, further supporting the role of this receptor in the compound's mechanism of action. nih.gov

Fast Green FCF has been demonstrated to significantly attenuate the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (Myd88)/nuclear factor-κB (NF-κB) signaling pathway. nih.gov In response to inflammatory stimuli like lipopolysaccharide (LPS), this pathway is typically activated, leading to the production of pro-inflammatory cytokines. Research has shown that Fast Green FCF can decrease the mRNA and protein levels of TLR4 and Myd88, and suppress the phosphorylation of NF-κB in the hippocampus of mice treated with LPS. nih.gov As mentioned previously, molecular docking studies suggest that Fast Green FCF may directly interact with TLR4, thereby disrupting the formation of the TLR4-MD2 complex and inhibiting the subsequent downstream signaling cascade. nih.gov This inhibitory action on the TLR4/Myd88/NF-κB pathway is linked to the anti-inflammatory and anti-depressive-like effects of Fast Green FCF. nih.gov

Table 3: Interactions of Fast Green FCF with Cellular Receptors and Signaling Pathways

| Receptor/Pathway | Effect of Fast Green FCF | Proposed Mechanism | Reference |

|---|---|---|---|

| P2X4 Receptor | Down-regulation of expression. | Potential direct binding and modulation; indirect effects cannot be excluded. | nih.govnih.gov |

| TLR4/Myd88/NF-κB | Down-regulation of TLR4 and Myd88 expression, suppression of NF-κB phosphorylation. | Interruption of TLR4-MD2 complex formation. | nih.gov |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Fast Green free acid |

| Fast Green FCF |

| α-Synuclein |

| Amyloid-beta (Aβ) |

| Trypsin |

| Lipopolysaccharide (LPS) |

| Thioflavin T |

| Adenosine triphosphate (ATP) |

Applications in Biological Staining and Microscopy

Histological and Cytological Staining Methodologies

Fast Green FCF is a versatile dye employed in a wide array of staining protocols for the visualization of cellular and tissue components.

Fast Green FCF is frequently utilized as a cytoplasmic counterstain in various histological and cytological preparations. researchgate.net It provides a contrasting green or blue-green color to the cytoplasm and other background elements, which allows for the clear visualization of nuclei stained with other dyes like hematoxylin (B73222), safranin, or through the Feulgen reaction. researchgate.netbiognost.com This application is common for both animal and plant tissues, where it helps in delineating the nucleus from the surrounding cytoplasm and extracellular components. researchgate.netdawnscientific.com

A key application of Fast Green FCF is the quantitative staining of basic nuclear proteins, particularly histones. agarscientific.comabcam.com This method, developed by Alfert and Geschwind, relies on the basic nature of histones, which have a high isoelectric point (pI) between pH 10 and 12 due to their abundance of lysine (B10760008) and arginine residues. du.ac.in

The procedure involves several critical steps:

Fixation: The tissue is fixed, often with formaldehyde, to preserve protein structure. du.ac.indu.ac.in

DNA Extraction: DNA is removed from the nucleohistone complexes by treating the slides with hot (around 90°C) 5% trichloroacetic acid (TCA). du.ac.in This step is crucial because the phosphate (B84403) groups of DNA block the basic amino groups of the histones, preventing them from binding to the dye. du.ac.indu.ac.in

Staining: The slides are then stained with an alkaline solution of Fast Green FCF, typically buffered to a pH of 8.1. du.ac.in At this pH, which is below the pI of histones, the amino groups of the histones are positively charged, allowing them to bind electrostatically with the negatively charged (anionic) Fast Green dye. du.ac.in At this specific alkaline pH, the staining is highly selective for histones. du.ac.in

The amount of bound dye can then be measured cytophotometrically to quantify the histone content.

Table 1: Key Parameters for Histone Staining with Fast Green FCF

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Target Protein | Histones | Basic proteins rich in lysine and arginine. | du.ac.in |

| pH of Staining Solution | Alkaline (pH 8.1) | Ensures histones are positively charged while other proteins are not, providing staining specificity. | du.ac.in |

| Pre-treatment | Hot 5% Trichloroacetic Acid (TCA) | Removes DNA to unmask the basic amino groups of histones for dye binding. | du.ac.in |

| Binding Mechanism | Electrostatic attraction | Between positively charged histone amino groups and the anionic Fast Green dye. | du.ac.in |

Fast Green FCF can also be used to stain total proteins in cells and tissues. abcam.comdu.ac.in This method is distinct from histone staining as it is performed under acidic conditions. When exposed to a pH below their isoelectric point (pI), which for most proteins is between 3 and 4, proteins acquire a net positive charge. du.ac.in By using a Fast Green FCF solution at a pH of approximately 2.4, these positively charged proteins bind to the anionic dye. du.ac.in

This technique is valuable for general protein visualization and has been adapted for quantitative analysis. du.ac.in For instance, it is used for protein staining after separation by gel electrophoresis (including SDS-PAGE and isoelectric focusing) and for quantifying total protein in reverse phase protein arrays (RPPA). dawnscientific.comagarscientific.comabcam.comgracebio.com In the context of RPPA, Fast Green FCF offers a cost-effective and sensitive method for normalizing biomarker signals to the total protein amount in each spot. gracebio.com

Fast Green FCF is a fundamental component of many polychrome staining techniques designed to differentiate components of connective tissue. It is most notably used in variants of Masson's trichrome stain and Gomori's one-step trichrome stain. biognost.comdawnscientific.comnewcomersupply.com

In these methods, Fast Green FCF serves as the collagen stain. biognost.comdawnscientific.comnewcomersupply.com The typical staining pattern observed in a Masson's trichrome protocol using Fast Green is:

Nuclei: Black/dark blue (stained with Weigert's iron hematoxylin)

Cytoplasm, Muscle, Erythrocytes: Red (stained with Biebrich scarlet-acid fuchsin)

Collagen and Mucin: Green (stained with Fast Green FCF) biognost.comnewcomersupply.com

Fast Green FCF is often recommended as a superior substitute for Light Green SF yellowish in these protocols because its color is more brilliant and significantly less prone to fading. abcam.comstainsfile.comnationaldiagnostics.com

Beyond its role in trichrome methods, Fast Green FCF is widely employed as a general counterstain to provide context to specifically stained structures. biognost.comsigmaaldrich.com It is used to lightly color cytoplasm and background connective tissue, creating a sharp contrast that highlights elements stained by other dyes. biognost.comresearchgate.net

Examples of its use as a counterstain include:

Periodic Acid-Schiff (PAS) Reaction: After staining for carbohydrates (like glycogen (B147801) and mucins) which appear magenta, a Fast Green counterstain can be applied to visualize the surrounding cellular architecture in green. One study found it provided sharper contrast for PAS-positive structures compared to Ehrlich's hematoxylin. researchgate.net

Immunohistochemistry: It can be used to visualize cells and tissues that are negative for the immuno-reaction.

Plant Histology: In the Safranin-Fast Green stain, it stains cellulosic cell walls and cytoplasm green, which contrasts with the red-stained lignified or suberized tissues. dawnscientific.com

Advanced Microscopic Imaging Techniques

While traditionally associated with brightfield microscopy, Fast Green FCF has found applications in advanced imaging modalities, particularly in fluorescence microscopy.

Research has demonstrated that Fast Green FCF fluoresces in the near-infrared (NIR) spectrum. abcam.comgracebio.com This property is exploited for the sensitive detection of total protein on porous nitrocellulose film slides used in reverse phase protein arrays (RPPA). gracebio.com Using a near-infrared microarray imager, the fluorescence from Fast Green-stained protein spots can be quantified with high sensitivity, detecting as little as 8 picograms of protein. gracebio.comgracebio.com This method provides a linear quantitative response comparable to other fluorescent protein stains like SYPRO Ruby. gracebio.comgracebio.com

A 2024 study highlighted a significant advancement using Fast Green FCF in ex vivo fluorescence confocal microscopy (FCM). nih.govnih.govresearchgate.net FCM is a rapid imaging technique that can visualize fresh tissue without fixation or sectioning, making it valuable for intraoperative diagnostics. nih.govpreprints.org However, standard FCM protocols often fail to adequately visualize the extracellular matrix (ECM). nih.gov The study found that a combination of Fast Green FCF with the nuclear stain acridine (B1665455) orange dramatically improves the depiction of the ECM. nih.govnih.gov This dual-staining protocol resulted in a well-defined fibrillar structure of the ECM, improving the visibility of borders between cells and the matrix, with results considered equivalent or even superior to standard frozen sections. nih.govnih.govresearchgate.net

Table 2: Fast Green FCF in Advanced Imaging

| Technique | Application | Key Finding | Source |

|---|---|---|---|

| Near-Infrared (NIR) Fluorescence Imaging | Quantitative total protein detection on microarrays (RPPA). | Enables sensitive protein quantification down to the picogram level (≈8 pg). | gracebio.comgracebio.com |

| Ex Vivo Fluorescence Confocal Microscopy (FCM) | Improved visualization of the Extracellular Matrix (ECM) in fresh tissue. | When combined with acridine orange, it provides a clear depiction of ECM fibrillar structure, comparable or superior to frozen sections. | nih.govnih.govresearchgate.netpreprints.org |

Enhancement of Extracellular Matrix Visualization in Fluorescence Confocal Microscopy (FCM)

Ex vivo fluorescence confocal microscopy (FCM) is a rapid imaging technology that allows for the analysis of tissue samples without the need for traditional fixation, freezing, or sectioning processes. mdpi.comnih.gov While effective for visualizing cellular nuclei, conventional FCM methods have limitations in clearly depicting the structurally crucial extracellular matrix (ECM). nih.govpreprints.org Recent research has demonstrated that Fast Green FCF significantly addresses this limitation.

A 2024 study conducted at the Medical University of Vienna systematically tested eleven different stains to improve ECM visualization and found that a combination of Fast Green FCF with the nuclear stain Acridine Orange yielded the best results. mdpi.comnih.gov This staining protocol was shown to markedly improve the visibility of the ECM's structural details, producing morphological images that were equivalent or even superior to the standard gold standard, frozen sections, in most analyzed categories. nih.govresearchgate.net

The addition of Fast Green FCF to the staining protocol allows for a well-defined view of the fibrillar structure of the ECM, which otherwise appears cloudy and speckled using conventional methods like acridine orange with reflectance. mdpi.comnih.gov The improved clarity enhances the ability to distinguish the borders between cells and the ECM. nih.gov This enhancement is particularly noteworthy in the visualization of collagen bundles and elastic fibers. nih.gov The rapid nature of the staining protocol, taking approximately two minutes, makes it highly suitable for applications requiring swift analysis, such as intraoperative microscopy. nih.govnih.gov This improved method holds significant potential for both clinical applications and research, especially in the assessment of fibrosis, which is characterized by the excess deposition of ECM. mdpi.comnih.gov

| Utility in Fibrosis Assessment | Limited | Improved assessment capability | mdpi.comnih.gov |

Utility in Electrophoretic Protein Visualization (e.g., SDS-PAGE, Isoelectric Focusing)

Fast Green FCF is a widely used stain for the visualization of proteins following electrophoretic separation on gels, including Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Isoelectric Focusing (IEF). biocompare.comabcam.comagarscientific.com It serves as a reliable method for detecting protein bands and can be used for quantitative analysis. abcam.comnih.gov

The staining principle relies on the binding of the negatively charged dye to positively charged protein molecules at a pH below the protein's isoelectric point. du.ac.in For general protein staining in gels, proteins are first "fixed" in the gel matrix, which enhances staining sensitivity. sigmaaldrich.comsudanchemical.com The gel is then incubated with a solution of Fast Green FCF. sigmaaldrich.com

A key advantage of Fast Green FCF is that its staining is linear over a wider range of protein concentrations than the more common Coomassie Brilliant Blue R stain. sudanchemical.comsigmaaldrich.com While its detection sensitivity is approximately 30% of that of Brilliant Blue R, its broad linearity makes it valuable for protein quantitation. sigmaaldrich.comsigmaaldrich.com A modified elution technique has been developed for the precise quantitation of proteins stained with Fast Green FCF in polyacrylamide gels. nih.gov This method involves eluting the dye from the stained protein bands using 1.0 M NaOH and then measuring the dye quantity. nih.gov Research has confirmed the robustness of this technique:

The amount of eluted dye is directly proportional to the quantity of protein, applicable over a wide range from 1 to 800 micrograms. nih.gov

The method is applicable to various gel formats, including disc, slab, and continuous gradient gels, as well as for proteins separated by two-dimensional electrophoresis. nih.gov

The reproducibility is excellent, with standard deviations typically less than 10% of the mean. nih.gov

Table 2: Comparison of Fast Green FCF and Coomassie Brilliant Blue R for Protein Gel Staining

| Parameter | Fast Green FCF | Coomassie Brilliant Blue R | Research Finding Source(s) |

|---|---|---|---|

| Linearity Range | Wider range of protein concentrations | Narrower range of protein concentrations | sudanchemical.comsigmaaldrich.com |

| Sensitivity | Lower (approx. 30% of Coomassie) | Higher (can detect ~50 ng) | sigmaaldrich.comsigmaaldrich.comqiagen.com |

| Primary Use | Quantitative staining, general protein visualization | General protein visualization, sensitive detection | nih.govqiagen.com |

| Quantitation Method | Can be quantified via dye elution | Can be quantified, but linearity is a constraint | nih.gov |

| Downstream Applications | Stained proteins can be used for further analysis | Stained proteins can be used for further analysis | nih.govqiagen.com |

Specialized Applications in Research Diagnostics

The unique properties of Fast Green FCF lend it to several specialized applications in the field of research diagnostics. Its use is certified for human-medical cell diagnosis and the histological investigation of human tissue samples, including liver, kidney, and intestine. sigmaaldrich.com

One of the most promising diagnostic applications is its use in rapid intraoperative tissue evaluation. nih.gov The Fast Green FCF staining protocol for ex vivo fluorescence confocal microscopy (FCM) provides pathologists with high-quality images of the extracellular matrix quickly, which can aid in the surgical decision-making process, particularly in oncological surgery. mdpi.comnih.gov The ability to better visualize fibrosis and tissue architecture in near real-time is a significant advantage over the time-consuming and artifact-prone process of preparing frozen sections. nih.govnih.gov

In traditional histopathology, Fast Green FCF is well-established as a superior substitute for Light Green SF yellowish in Masson's trichrome staining protocols. wikipedia.orgstainsfile.comnationaldiagnostics.com Its color is more brilliant and significantly less prone to fading, ensuring a clearer and more durable stain for collagen and other connective tissue elements, which are stained green. wikipedia.orgstainsfile.combiognost.com It is also used as a counterstain in other important diagnostic methods, including:

Gomori's one-step trichrome procedure : Where it is used to stain connective tissue. sigmaaldrich.combiognost.com

Papanicolaou staining : As a substitute for Light Green SF. biognost.combiognost.com

Periodic Acid-Schiff (PAS) reaction : A study comparing counterstains for the PAS reaction found that Fast Green FCF provided a sharper contrast for PAS-positive structures compared to Ehrlich's hematoxylin. researchgate.net

Quantitative histochemistry : It is employed as a quantitative stain for histones at an alkaline pH after the acid extraction of DNA. abcam.comagarscientific.com

These applications underscore the versatility of Fast Green FCF as a critical tool in research diagnostics, enabling both rapid, modern imaging techniques and enhancing the quality and reliability of established, fundamental histological methods.

Table of Mentioned Compounds

| Compound Name | Synonym(s) | C.I. Number |

|---|---|---|

| Fast Green free acid | Fast Green FCF, Food green 3, Solid Green FCF | 42053 |

| Acridine Orange | 46005 | |

| Aniline (B41778) Blue | 42755 | |

| Brilliant Blue R | Coomassie Brilliant Blue R-250 | 42660 |

| Coomassie Brilliant Blue | 42655 | |

| Eosin | 45380 | |

| Ehrlich's hematoxylin | N/A | |

| Fuchsin acid | Acid fuchsin | 42685 |

| Light Green SF yellowish | 42095 | |

| Methyl Blue | 42780 | |

| Neutral Red | 50040 | |

| Safranin | 50240 |

Biochemical and Cellular Research Investigations

Impact on Cellular Metabolism and Protein Dynamics

Fast Green free acid is widely employed as a protein stain in biochemical techniques like electrophoresis and as a quantitative stain for histones following acid extraction of DNA. medchemexpress.com The mechanism of this staining action is rooted in the fundamental principles of protein chemistry and amino acid behavior.

Proteins are composed of amino acids, which are amphoteric molecules capable of carrying positive or negative charges depending on the pH of the surrounding environment. du.ac.in The charge of a protein is determined by the ionization state of the acidic and basic side chains of its constituent amino acids, such as the carboxyl groups of glutamic acid and the amino groups of lysine (B10760008) and arginine. du.ac.in At a pH below a protein's isoelectric point (pI), the amino groups (–NH2) become protonated (–NH3+), conferring a net positive charge on the protein. du.ac.in

Fast Green FCF staining procedures capitalize on this principle. The stain is typically prepared in an acidic solution (e.g., pH 2.4), which is below the isoelectric point of most proteins (pI 3-4). du.ac.in In this acidic environment, the proteins become positively charged. This compound, being an anionic (negatively charged) dye, then binds electrostatically to these positively charged protein molecules. du.ac.in This interaction is a form of protein catabolism analysis, where the dye binding quantifies the presence of proteins.

The process of deamination, the removal of an amino group, is a key step in amino acid catabolism. nih.gov While Fast Green FCF does not induce deamination, its binding to protonated amino groups is a practical application of the chemical state of amino acids that precedes or is revealed by processes like acid hydrolysis used in sample preparation. du.ac.inmdpi.com Studies have also investigated the interaction of Fast Green FCF with specific proteins. Research has shown it can inhibit the aggregation of α-synuclein and disassemble mature fibrils, indicating a direct interaction with the protein structure that disrupts the formation of β-sheets. researchgate.net Molecular dynamics simulations suggest that electrostatic interactions, hydrogen bonds, and π-π interactions contribute to the binding between Fast Green FCF and the α-synuclein pentamer. researchgate.net

Cellular and Molecular Pathway Modulations

Research has demonstrated that Fast Green FCF has a direct modulatory effect on synaptic activity in neuronal models. In studies using whole-cell voltage-clamped hippocampal interneurons from rats, the dye was found to inhibit synaptic activity. nih.gov

The application of Fast Green FCF resulted in a dose-dependent reduction in the frequency of miniature synaptic events. However, the amplitude and kinetics of these events were not affected. nih.gov This suggests that the dye's action is not on the postsynaptic receptors but rather at a presynaptic site, leading to an inhibition of neurotransmitter release. nih.gov The half-maximum effective concentration (EC50) for this inhibitory effect was estimated to be 250 µM. nih.gov

| Parameter | Observation | Reference |

|---|---|---|

| Target Model | Rat Hippocampal Interneurons | nih.gov |

| Effect on Synaptic Events | Reduced Frequency | nih.gov |

| Effect on Amplitude/Kinetics | No Effect | nih.gov |

| Mechanism of Action | Presynaptic Inhibition of Neurotransmitter Release | nih.gov |

| Half-Maximum Effective Concentration (EC50) | ~250 µM (200 µg/ml) | nih.gov |

Fast Green FCF has been shown to modulate neuroinflammatory pathways, particularly in models of lipopolysaccharide (LPS)-induced neuroinflammation. nih.gov LPS is a component of gram-negative bacteria walls and is used to induce a strong immune response, including neuroinflammation characterized by the activation of microglia and astrocytes. nih.gov

Studies in mice have shown that pretreatment with Fast Green FCF can alleviate depressive-like behaviors induced by LPS. nih.gov This behavioral effect is linked to the suppression of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (Myd88)/nuclear factor-κB (NF-κB) signaling pathway in the hippocampus. nih.gov Fast Green FCF was found to decrease both the mRNA and protein levels of TLR4 and Myd88 and to suppress the phosphorylation of NF-κB. nih.gov Molecular docking simulations further predict that the dye may interfere with the formation of the TLR4-MD2 complex, which is crucial for initiating the inflammatory cascade. nih.gov

Furthermore, the compound down-regulates the production of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in both the spinal cord and peripheral tissues. nih.govnih.govnih.gov Interestingly, it does not appear to alter the levels of certain neurotrophic factors like brain-derived neurotrophic factor (BDNF). nih.govfrontiersin.org

| Pathway/Molecule | Effect of Fast Green FCF | Reference |

|---|---|---|

| TLR4/Myd88/NF-κB Pathway | Downregulated/Suppressed | nih.gov |

| Microglial and Astrocyte Activation | Suppressed | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Decreased | nih.govnih.gov |

| Interleukin-1β (IL-1β) | Decreased | nih.govnih.gov |

| Interleukin-6 (IL-6) | Decreased | nih.govnih.gov |

| Brain-Derived Neurotrophic Factor (BDNF) | No significant change | nih.govfrontiersin.org |

Biosorption Studies of Fast Green FCF

The removal of dyes like Fast Green FCF from aqueous solutions is an area of environmental research. Biosorption studies utilize low-cost, natural materials as adsorbents to bind and remove contaminants.

The biosorption of Fast Green FCF has been investigated using various materials, including Flower Gel and cranberry kernel. nih.govresearchgate.net These studies analyze the efficiency of the adsorbent under different conditions such as pH, contact time, and temperature. nih.gov To mathematically describe the adsorption process, equilibrium data are fitted to various isotherm models.

Research has shown that the adsorption of Fast Green FCF fits the Langmuir isotherm model well. nih.gov The Langmuir model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. cellulosechemtechnol.ro One study using Flower Gel as an adsorbent reported a maximum adsorption capacity of 58.82 mg of dye per gram of adsorbent. nih.gov Another study using cranberry kernel biomass found a maximum biosorption capacity of 21.6 mg/g from the Langmuir model. researchgate.net

The kinetics of the adsorption process have been found to follow a pseudo-second-order model. nih.gov Thermodynamic analysis from these studies, including calculations of Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), indicated that the adsorption of Fast Green FCF is a spontaneous and exothermic process. nih.gov

| Adsorbent | Best Fit Isotherm Model | Maximum Adsorption Capacity (mg/g) | Kinetic Model | Reference |

|---|---|---|---|---|

| Flower Gel | Langmuir | 58.82 | Pseudo-second-order | nih.gov |

| Cranberry Kernel (CK) biomass | Langmuir | 21.6 | Not specified | researchgate.net |

Kinetic and Thermodynamic Aspects of Biosorption Processes

The study of kinetic and thermodynamic parameters is crucial for understanding the mechanisms and feasibility of the biosorption of Fast Green FCF. Kinetic studies provide insights into the rate of dye uptake and the controlling mechanisms of the adsorption process, while thermodynamic analysis reveals the spontaneity and nature of the adsorption.

Kinetic Modeling

The kinetics of Fast Green FCF biosorption are often analyzed using pseudo-first-order and pseudo-second-order models. The pseudo-second-order kinetic model is frequently found to be a better fit for the experimental data, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecules. iwaponline.comnih.govresearchgate.netnih.gov

For instance, in a study investigating the removal of Fast Green FCF using Flower Gel, the adsorption kinetic data were well-described by the pseudo-second-order model. iwaponline.comnih.govresearchgate.net This indicates that the adsorption process is likely controlled by chemical adsorption. iwaponline.comnih.govresearchgate.net Similarly, research on other dyes and biosorbents has shown that a good fit to the pseudo-second-order model implies that the adsorption process is complex and involves more than one mechanism, with chemisorption being a significant part. ncsu.edumdpi.com

The initial phase of biosorption is typically rapid, as abundant active sites on the biosorbent are readily available for the dye molecules. phytopharmajournal.com As these sites become saturated, the rate of adsorption slows down until equilibrium is reached. phytopharmajournal.com

Interactive Table: Kinetic Parameters for Fast Green FCF Biosorption

| Biosorbent | Kinetic Model | k2 (g/mg·min) | qe (exp) (mg/g) | qe (cal) (mg/g) | R² | Reference |

| Flower Gel | Pseudo-Second-Order | - | - | 58.82 | >0.97 | iwaponline.comresearchgate.net |

| Cranberry Kernel | Pseudo-Second-Order | - | - | 21.6 | - | researchgate.net |

| De-oiled Soya | - | - | - | 2.13 | - | researchgate.net |

| Bottom Ash | - | - | - | 1.36 | - | researchgate.net |

Thermodynamic Parameters

Thermodynamic analysis of Fast Green FCF biosorption involves the evaluation of key parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These parameters help to determine the spontaneity, feasibility, and nature of the adsorption process. mdpi.comchemguide.co.uk

The Gibbs free energy change indicates the degree of spontaneity of the adsorption process. A negative value of ΔG° suggests that the adsorption is spontaneous. chemguide.co.uknih.govyoutube.com The enthalpy change provides information about the nature of the adsorption, whether it is endothermic (positive ΔH°) or exothermic (negative ΔH°). nih.govresearchgate.net An endothermic process is favored by an increase in temperature, while an exothermic process is favored by a decrease in temperature. The entropy change reflects the randomness at the solid-solution interface during adsorption. mdpi.com A positive ΔS° value indicates an increase in randomness. nih.gov

Studies on the biosorption of Fast Green FCF have reported varying thermodynamic behaviors depending on the adsorbent used. For example, the biosorption of Fast Green FCF onto cranberry kernel biomass was found to be spontaneous, entropy-increasing, and endothermic. researchgate.net In contrast, the adsorption onto Flower Gel was determined to be spontaneous and exothermic. iwaponline.comnih.govresearchgate.net

Interactive Table: Thermodynamic Parameters for Fast Green FCF Biosorption

| Biosorbent | Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |

| De-Oiled Soya | 303 | - | >0 | - | Endothermic | researchgate.net |

| Bottom Ash | 303 | - | >0 | - | Endothermic | researchgate.net |

| Cranberry Kernel | 298 | <0 | >0 | >0 | Spontaneous, Endothermic | researchgate.net |

| Flower Gel | - | <0 | <0 | - | Spontaneous, Exothermic | iwaponline.comresearchgate.net |

Analytical and Spectrophotometric Methodologies for Fast Green Fcf

Quantitative Determination Techniques

Spectrophotometric Quantification Methods of Fast Green FCF

Spectrophotometry remains a fundamental technique for the quantitative determination of Fast Green FCF. The method is based on the principle that the dye solution absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration. For Fast Green FCF, the wavelength of maximum absorbance (λmax) is consistently reported to be approximately 624-625 nm. fao.orgfao.orgsigmaaldrich.com In a 0.04 M aqueous ammonium (B1175870) acetate (B1210297) solvent, the absorptivity is 156 L/(g·cm) at a λmax of 624 nm. fao.org

Challenges such as spectral overlapping can occur when analyzing mixtures containing Fast Green FCF. To overcome this, chemometric methods can be coupled with spectrophotometry, allowing for the simultaneous determination of multiple components without requiring prior separation steps. Extractive spectrophotometric methods have also been developed, where Fast Green FCF is used to form ion-pair complexes with other substances, such as certain pharmaceuticals, enabling their quantification by measuring the absorbance of the resulting colored complex in an organic solvent like dichloromethane. researchgate.net

| Parameter | Value | Solvent/Conditions |

| Wavelength of Maximum Absorbance (λmax) | ~624 - 625 nm | Aqueous Solution |

| Absorptivity (a) | 156 L/(g·cm) | 0.04 M aqueous ammonium acetate |

| Absorptivity (a) | 0.156 mg L⁻¹ cm⁻¹ | Not specified |

This table summarizes the key spectrophotometric parameters for Fast Green FCF.

Development of Novel Spectrophotometric and Scanometric Approaches (e.g., CPE-Scanometry)

To enhance sensitivity and provide more cost-effective analysis, novel methods like Cloud Point Extraction (CPE) coupled with scanometry have been developed. rsc.org CPE is an environmentally friendly separation and preconcentration technique that uses the property of surfactants to form micelles in aqueous solutions. mdpi.combohrium.com

The CPE-Scanometry method for Fast Green FCF involves its extraction from an aqueous solution using a surfactant, followed by diluting the surfactant-rich phase and transferring it to a specialized cell. rsc.orgresearchgate.net A scanner captures the digital image of the solution, and custom software analyzes the color values (Red, Green, Blue) to determine the dye's concentration. rsc.orgresearchgate.net This approach has been optimized by studying parameters such as pH, surfactant concentration, and equilibration temperature and time. rsc.orgresearchgate.net

A comparative study between CPE-Scanometry and the more traditional CPE-Spectrophotometry for Fast Green FCF determination highlighted the advantages of the newer technique. rsc.org

| Parameter | CPE-Scanometry | CPE-Spectrophotometry |

| Linear Range | 0.03–1.0 mg L⁻¹ | 0.01–1.0 mg L⁻¹ |

| Preconcentration Factor | 30 | 15 |

| Enhancement Factor | 12.62 | 3.35 |

This table compares the performance metrics of CPE-Scanometry and CPE-Spectrophotometry for Fast Green FCF analysis. rsc.org

Integration with Magnetic Solid-Phase Extraction for Enhanced Detection

Magnetic Solid-Phase Extraction (MSPE) is another advanced sample preparation technique used to isolate and preconcentrate analytes from complex matrices. ugm.ac.id This method utilizes magnetic nanoparticles (MNPs) as adsorbents, which can be easily separated from the sample solution using an external magnetic field, eliminating the need for centrifugation or filtration. ugm.ac.id

For Fast Green FCF, a novel MSPE method was developed using magnetic nanoparticles composed of graphene oxide, cobalt(II,III) oxide, and iron(III) oxide (GO/Co₃O₄/Fe₃O₄). researchgate.net The dye is adsorbed onto these MNPs and subsequently released using a small volume of a suitable eluent, such as 0.01 N sodium hydroxide. researchgate.net This process significantly concentrates the analyte, enhancing detection sensitivity when coupled with UV-visible spectrophotometry. researchgate.net The GO/Co₃O₄/Fe₃O₄ MNPs demonstrated good reusability, maintaining their efficacy for up to five cycles. researchgate.net The integration of MSPE provides a simple, rapid, and efficient method for determining trace amounts of Fast Green FCF. researchgate.netnih.gov

| Parameter | Value |

| Sorbent | GO/Co₃O₄/Fe₃O₄ Magnetic Nanoparticles |

| Linear Range | 0.5–6 mg/L |

| Limit of Detection (LOD) | 0.2648 mg/L |

| Preconcentration Factor | 25 |

| Enhancement Factor | 10.5789 |

| Reusability | Up to 5 cycles |

This table presents the key findings for the MSPE-spectrophotometric determination of Fast Green FCF. researchgate.net

Chromatographic Separation and Analysis of Fast Green FCF

Chromatographic techniques are essential for separating Fast Green FCF from its isomers and subsidiary colors, which are often present in commercial preparations. nih.gov High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods. nih.govresearchgate.net

HPLC is considered the recommended method for determining the levels of subsidiary colors in Fast Green FCF, as it provides more accurate results compared to TLC-spectrophotometry. nih.gov A study using liquid chromatography-mass spectrometry (LC/MS) confirmed the presence of five expected isomers and seven subsidiary colors decomposed from the main compound in commercial samples. nih.gov For routine analysis, reversed-phase HPLC with a UV-visible/PDA detector set at 624 nm is used to quantify the primary dye and its colored impurities. fao.org The detector wavelength can be changed to 246 nm for the analysis of other organic compounds that are not coloring matters. fao.org

TLC is also used for the separation of subsidiary colors. fao.org In a typical method, the dye is spotted on a silica (B1680970) gel plate, which is then developed using a solvent system such as acetonitrile/isoamyl alcohol/methyl ethyl ketone/water/ammonia. fao.org After development, the separated bands corresponding to the subsidiary colors can be scraped off, extracted, and quantified spectrophotometrically. fao.org

Kinetic Studies of Fast Green FCF Reactions (e.g., Oxidative Decolorization)

Kinetic studies of Fast Green FCF reactions are crucial for understanding its stability and degradation pathways, particularly in the context of wastewater treatment. The oxidative decolorization of Fast Green FCF has been investigated using various oxidizing agents and systems.

One study examined the kinetics of Fast Green FCF oxidation by Chloramine-T in a hydrochloric acid medium. researchgate.netresearchgate.net The reaction was monitored spectrophotometrically and found to follow pseudo-first-order kinetics with respect to the Fast Green FCF concentration and second-order dependence on the Chloramine-T concentration. researchgate.netresearchgate.net The stoichiometry of the reaction was determined to be a 1:1 mole ratio, and the oxidation products were identified using LC-MS. researchgate.netresearchgate.net

Another approach involves the use of advanced oxidation processes like the photo-Fenton method (H₂O₂/Fe³⁺ and visible light), which has been shown to be effective in completely oxidizing and degrading the dye into carbon dioxide and water. sid.ir The kinetics of adsorption, another removal process, have also been studied. For instance, the adsorption of Fast Green FCF onto powdered wool was found to follow pseudo-first-order kinetics with a rate constant of 0.1957 s⁻¹. ripublication.com

| Reaction System | Kinetic Order | Key Findings |

| Oxidation by Chloramine-T in HCl | Pseudo-first order (re: Fast Green FCF), Second order (re: Chloramine-T) | 1:1 mole ratio stoichiometry; reaction rate has an inverse fractional order dependence on H⁺ concentration. researchgate.netresearchgate.net |

| Adsorption on Powdered Wool | Pseudo-first order | Rate constant k = 0.1957 s⁻¹; involves a particle diffusion mechanism. ripublication.com |

| Bicarbonate Activated Peroxide | Pseudo-first order | 65% conversion achieved in 20 minutes. researchgate.net |

This table summarizes kinetic data from various studies on the degradation and removal of Fast Green FCF.

Comparative Research Studies of Fast Green Fcf

Staining Performance Comparisons with Other Dyes

Fast Green FCF is a synthetic triarylmethane dye frequently employed in histology and cytology as a counterstain. dawnscientific.combiognost.com Its performance, particularly in terms of contrast and durability, has been the subject of comparative studies against other common laboratory dyes.

The effectiveness of a counterstain is largely determined by the contrast it provides to the primary stain, allowing for clear differentiation of various tissue components. Fast Green FCF has been evaluated as a counterstain in several histochemical reactions, showing distinct advantages over other dyes.

In a comparative study of counterstains for the Periodic Acid-Schiff (PAS) reaction, which is used to detect polysaccharides like glycogen (B147801), Fast Green FCF provided a sharper contrast between PAS-positive and PAS-negative structures than Ehrlich's hematoxylin (B73222). researchgate.net While Ehrlich's hematoxylin was found to be superior for enhancing the morphology and position of the cell nucleus, the vibrant green background produced by Fast Green FCF allowed for a more distinct visualization of the magenta-colored PAS-positive elements. researchgate.net

Beyond traditional light microscopy, Fast Green FCF has been shown to significantly improve the depiction of the extracellular matrix (ECM) in ex vivo fluorescence confocal microscopy. mdpi.comnih.gov When compared with the standard reflectance mode used with the nuclear stain acridine (B1665455) orange, a combination of acridine orange and Fast Green FCF yielded superior visualization of ECM structural details. mdpi.comnih.gov The fibrillar structure of the ECM, which can appear speckled or cloudy with reflectance, becomes well-defined with the addition of Fast Green FCF, improving the ability to identify borders between cells and the ECM. mdpi.comnih.gov

In trichrome staining methods, such as the Gomori one-step trichrome, Fast Green FCF is often used as a substitute for Aniline (B41778) Blue to differentiate muscle fibers from collagen, where its green color provides effective contrast against the red-staining muscle. dawnscientific.com

Table 1: Comparative Contrast Enhancement of Fast Green FCF

| Histochemical Technique | Comparator Dye(s) | Tissue Component Highlighted | Findings on Contrast |

| Periodic Acid-Schiff (PAS) Reaction | Ehrlich's Hematoxylin | PAS-positive structures (e.g., glycogen, basement membranes) | Fast Green FCF provides a sharper contrast for PAS-positive and negative structures. researchgate.net |

| Fluorescence Confocal Microscopy | Acridine Orange + Reflectance | Extracellular Matrix (ECM) | Fast Green FCF provides a better-defined, more homogenous, and less "blotty" visualization of the ECM. mdpi.comnih.gov |

| Gomori's One-Step Trichrome | Aniline Blue | Collagen vs. Muscle Fibers | Provides effective green staining of collagen, contrasting with red-staining muscle. dawnscientific.com |

| Masson's Trichrome | Light Green SF Yellowish | Collagen | Offers a more brilliant color, enhancing the contrast of green-stained collagen. wikipedia.orgstainsfile.com |

A critical property for a histological stain is its stability and resistance to fading over time and upon exposure to light. Fast Green FCF is widely recommended as a substitute for Light Green SF yellowish, particularly in the Masson's trichrome stain, precisely because of its superior durability. wikipedia.orgnationaldiagnostics.comstainsfile.comabcam.com

Multiple sources indicate that the color produced by Fast Green FCF is not only more brilliant but also significantly less likely to fade compared to Light Green SF yellowish. wikipedia.orgstainsfile.comnationaldiagnostics.comstainsfile.com This makes it the preferred choice for applications where long-term preservation of stained slides is important. stainsfile.com Another alternative, Guinee green B, is also noted to be more prone to fading than Fast Green FCF. stainsfile.com

Table 2: Staining Durability Comparison

| Dye | Fading Propensity | Brilliance of Color | Common Application |

| Fast Green FCF | Low; less likely to fade | More brilliant | Masson's Trichrome, Papanicolaou stain biognost.comwikipedia.orgstainsfile.com |

| Light Green SF yellowish | High; prone to fading | Less brilliant | Masson's Trichrome, Papanicolaou stain stainsfile.comstainsfile.com |

| Guinee green B | High; prone to fading | Not specified | Masson-type procedures stainsfile.com |

Methodological Comparisons in Quantitative Analysis (e.g., CPE-Scanometry vs. CPE-Spectrophotometry)

Fast Green FCF has served as a model analyte in the development and validation of new quantitative analysis techniques. One such study introduced Cloud Point Extraction (CPE)-Scanometry as a simple, rapid, and inexpensive method for determining dye concentrations and compared its performance directly with the more established CPE-Spectrophotometry method. rsc.orgrsc.org

The research involved extracting Fast Green FCF from an aqueous solution using a surfactant. In CPE-Spectrophotometry, the concentration is determined by measuring light absorbance with a spectrophotometer. rsc.org In the novel CPE-Scanometry method, the extracted sample is placed in a specialized cell and scanned with a common flatbed scanner; the color values (Red, Green, Blue) of the resulting image are then analyzed by software to determine the concentration. rsc.orgrsc.org

A direct comparison of the two methods for the determination of Fast Green FCF yielded comparable results, though with different figures of merit. rsc.orgrsc.orgresearchgate.net

Table 3: Methodological Comparison for Quantitative Analysis of Fast Green FCF

| Parameter | CPE-Scanometry | CPE-Spectrophotometry |

| Linear Range | 0.03–1.0 mg L⁻¹ | 0.01–1.0 mg L⁻¹ |

| Preconcentration Factor | 30 | 15 |

| Enhancement Factor | 12.62 | 3.35 |

Data sourced from Shokrollahi and Roozestan (2013). rsc.orgrsc.orgresearchgate.net

The results indicated that while both methods are effective, CPE-Scanometry offers a higher preconcentration and enhancement factor, highlighting its potential as a sensitive alternative for dye quantification. rsc.orgresearchgate.net

Comparative Analysis of Biological Activities and Modulatory Effects in Research Models

Beyond its role as a stain, Fast Green FCF has been investigated for its biological activities in various research models, often demonstrating inhibitory or modulatory effects on specific cellular pathways.

In models of neuroinflammation and related disorders, Fast Green FCF has shown significant effects. In a mouse model of lipopolysaccharide (LPS)-induced depressive-like behavior, pretreatment with Fast Green FCF alleviated symptoms by suppressing the activation of microglia and astrocytes in the hippocampus. nih.gov This effect was associated with the downregulation of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (Myd88)/nuclear factor-κB (NF-κB) signaling pathway. nih.gov Similarly, in a rodent model of inflammatory pain, Fast Green FCF administration reversed pain hypersensitivity. nih.gov The proposed mechanism involves the inhibition of spinal P2X4 receptor expression and the downregulation of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov

Further research into postoperative cognitive dysfunction (POCD) in mice suggested that Fast Green FCF could prevent cognitive impairments by downregulating the P2X4 receptor in the central nervous system. nih.gov The therapeutic effects of the dye were nullified by ivermectin, a positive modulator of the P2X4 receptor, supporting the receptor's role as a key target. nih.gov

In the context of neurodegenerative disease models, Fast Green FCF has been found to interfere with the aggregation of amyloid proteins. Studies have shown that it can inhibit the fibrillogenesis of amyloid-beta (Aβ), disintegrate mature fibrils, and reduce Aβ-induced cytotoxicity in cell cultures. medchemexpress.comresearchgate.net It has also been observed to inhibit the aggregation of α-synuclein, another protein implicated in neurodegenerative disorders. medchemexpress.com

However, in a different context, one study on rat hippocampal interneurons found that Fast Green FCF reduced the frequency of miniature synaptic events in a dose-dependent manner, while the pH indicator dye Phenol Red had no such effect, suggesting a direct impact on synaptic activity. researchgate.net

Table 4: Summary of Biological Activities of Fast Green FCF in Research Models

| Research Model | Key Biological Effect | Proposed Mechanism of Action |

| LPS-Induced Depressive-Like Behavior (Mice) | Alleviated depressive-like behavior; suppressed glial activation. nih.gov | Downregulation of the TLR4/Myd88/NF-κB signaling pathway. nih.gov |

| Inflammatory Pain (Rodents) | Alleviated mechanical and thermal pain hypersensitivity. nih.gov | Inhibition of spinal P2X4 receptor expression and downregulation of pro-inflammatory cytokines. nih.gov |

| Postoperative Cognitive Dysfunction (Mice) | Attenuated cognitive impairments. nih.gov | Downregulation of the P2X4 receptor and associated neuroinflammation. nih.gov |

| Amyloid-Related Neurotoxicity (In Vitro) | Inhibited Aβ and α-synuclein fibrillogenesis; reduced cytotoxicity. medchemexpress.comresearchgate.net | Direct interaction with amyloid proteins, preventing aggregation. medchemexpress.comresearchgate.net |

| Synaptic Activity (Rat Hippocampal Interneurons) | Reduced the frequency of miniature synaptic events. researchgate.net | Not fully elucidated, but suggests direct modulation of neurotransmitter release mechanisms. researchgate.net |

Advanced Methodologies and Future Research Directions

Application of Computational Modeling and Molecular Dynamics Simulations in Dye-Biomolecule Interactions

Computational approaches, particularly molecular docking and molecular dynamics (MD) simulations, are becoming indispensable tools for elucidating the intricate interactions between Fast Green FCF (FGF) and various biomolecules at an atomic level. nih.gov These methods provide insights that are often difficult to obtain through experimental techniques alone, offering a detailed understanding of binding mechanisms and the conformational changes induced by the dye.

Research has successfully employed these simulations to investigate the interaction of Fast Green FCF with proteins implicated in neurodegenerative diseases and pain signaling. For instance, molecular dynamics simulations revealed that FGF can synergistically interact with the amyloid-beta (Aβ) peptide Aβ17-42, which is associated with Alzheimer's disease. nih.gov The simulations showed that FGF binds to the peptide through a combination of electrostatic interactions, hydrogen bonds, and π-π stacking interactions, leading to a reduction in the β-sheet content and an increase in disordered random coils and bend structures of the Aβ pentamer. nih.gov

Similarly, MD simulations have been used to understand how FGF inhibits the aggregation of α-synuclein, a key protein in Parkinson's disease. researchgate.net These studies identified two primary binding sites on the α-synuclein pentamer and demonstrated that electrostatic forces, hydrogen bonds, and π-π interactions work together to disrupt the protein's structure, reducing its propensity to form harmful fibrils. researchgate.net

In the context of pain research, molecular docking was used to predict the interaction between FGF and the P2X4 receptor, an ion channel involved in inflammatory pain. The simulation predicted that FGF could form hydrogen bonds with the side chains of the Asn296 residue of the P2X4 ion channel, suggesting it may act as a modulator for this receptor. nih.gov The Surflex-Dock program, which utilizes an empirically derived scoring function, was employed for this flexible docking analysis. nih.gov

| Biomolecule Target | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Amyloid-β (Aβ17-42) pentamer | Molecular Dynamics (MD) Simulations | Interaction via electrostatic forces, hydrogen bonds, and π-π interactions; reduces β-sheet content. | nih.gov |

| α-synuclein pentamer | Molecular Dynamics (MD) Simulations | Disrupts pentamer structure and reduces β-sheet content; identified two binding sites (Y39-K45 and H50-Q62). | researchgate.net |

| P2X4 Ion Channel | Molecular Docking (Surflex-Dock) | Predicted formation of hydrogen bonds with Asn296 residue, suggesting FGF is a potential modulator. | nih.gov |

| Trypsin | Molecular Docking | Validated experimental results showing FCF inhibits trypsin activity in a mixed inhibition model. | researchgate.net |

These computational studies are crucial for the rational design of new therapeutic agents and provide a theoretical framework for understanding the experimental observations of Fast Green FCF's biological effects.

Exploration of Fast Green FCF in Emerging Microscopic and Imaging Modalities

Fast Green FCF is finding new life in advanced microscopic techniques, most notably in ex vivo fluorescence confocal microscopy (FCM). mdpi.comnih.gov This rapid imaging technology allows for the analysis of fresh tissue samples without the need for fixation, freezing, or sectioning, making it highly suitable for applications like intraoperative diagnostics. nih.govpreprints.org

In conventional FCM, the visualization of the extracellular matrix (ECM) often lacks the detail seen in standard histology. nih.gov Research has shown that using Fast Green FCF as a counterstain significantly improves the depiction of the ECM. mdpi.comnih.gov When combined with a nuclear stain like acridine (B1665455) orange, Fast Green FCF provides a much clearer and more detailed view of ECM structures, making the resulting images more comparable to traditional Hematoxylin (B73222) and Eosin (H&E) stained sections. nih.govresearchgate.net The addition of the dye results in a more homogenous and well-defined representation of the ECM's fibrillar structure, enhancing the visibility of both collagen and elastic fibers. mdpi.com This improved assessment of the ECM and tissue fibrosis is critical for oncological surgery and pathology. nih.govnih.gov

The application of Fast Green FCF is being explored on advanced research microscopes, such as the RS-G4 Upright confocal microscope, which is equipped with multiple laser lines (e.g., 488 nm, 561 nm, 640 nm) for fluorescence and a 785 nm laser for reflectance. preprints.orgresearchgate.net Beyond standard FCM, Fast Green FCF has also been used in spectrofluorometric imaging microscopy. researchgate.net This technique employs a supercontinuum laser source and a prism spectrometer to provide spectrally resolved fluorescence excitation and detection, allowing for the differentiation of multiple fluorophores within a sample. researchgate.net In such setups, the absorption peak of Fast Green at around 620-625 nm can be specifically targeted to highlight stained structures like cellulosic cell walls in plant tissues. researchgate.netstainsfile.com

Development of Optimized Staining Protocols for Novel Research Applications

The successful application of Fast Green FCF in advanced imaging hinges on the development of optimized staining protocols tailored to specific tissues and research questions. The goal is to achieve consistent, high-quality staining while minimizing artifacts and background noise. numberanalytics.com

A significant area of development has been in creating rapid protocols for ex vivo fluorescence confocal microscopy. One highly effective protocol was developed after testing eleven different stains and systematically adjusting parameters like dilution and staining time. mdpi.comnih.gov This optimized dual-staining protocol involves:

Staining the fresh tissue sample for 90 seconds in Fast Green FCF (1:30 dilution in phosphate-buffered saline (PBS)).

Rinsing the sample in PBS.

Staining with acridine orange (1:4 dilution in PBS) for 1 minute.

A final rinse in PBS. mdpi.comresearchgate.net

This entire process takes only about two minutes, making it exceptionally feasible for rapid intraoperative tissue analysis. nih.gov The development process for this protocol involved excluding other dyes that produced inhomogeneous staining patterns and ensuring that the chosen dyes had compatible excitation wavelengths. preprints.org

Beyond rapid FCM, specific protocols have been optimized for cytochemical detection of particular biomolecules. The staining of basic proteins like histones, for example, leverages the amphoteric nature of proteins. du.ac.indu.ac.in An optimized protocol for histone staining involves:

Fixing cells in 10% neutral formalin.

Treating the slides with 5% Trichloroacetic Acid (TCA) at 90°C for 15 minutes to extract nucleic acids.

Staining with a Fast Green FCF solution adjusted to pH 8.1 for 5-10 minutes. du.ac.in

At this alkaline pH, which is below the isoelectric point (pI) of histones, the histone proteins carry a net positive charge and readily bind to the negatively charged acidic dye. du.ac.in Conversely, to stain for total proteins (with a lower pI of 3-4), the stain is prepared at a highly acidic pH of 2.4 to ensure the proteins are positively charged. du.ac.in

| Application | Key Protocol Steps | Target Structure(s) | Reference |

|---|---|---|---|

| Rapid Ex Vivo Fluorescence Confocal Microscopy | 1. 90s in Fast Green FCF (1:30 in PBS) 2. 60s in Acridine Orange (1:4 in PBS) | Extracellular Matrix (ECM), Cell Nuclei | mdpi.comnih.govresearchgate.net |

| Cytochemical Detection of Histones | 1. Fixation & TCA treatment (90°C) 2. 5-10 min in Fast Green FCF (pH 8.1) | Histone Basic Proteins | du.ac.in |

| Cytochemical Detection of Total Proteins | Stain with Fast Green FCF prepared at pH 2.4 | Total Cellular Proteins | du.ac.in |

These examples underscore the importance of protocol optimization, considering factors like reagent concentration, staining time, and pH, to successfully apply Fast Green FCF in diverse and advanced research applications. numberanalytics.com

Q & A

Q. What are the critical physicochemical properties of Fast Green free acid that influence experimental design?

this compound’s solubility, stability under varying pH/temperature, and spectral characteristics (e.g., absorbance maxima) are key for experimental reproducibility. For instance:

- Solubility : Prefer aqueous buffers (e.g., PBS) over organic solvents to avoid aggregation .

- Spectral properties : Use UV-Vis spectroscopy to confirm absorbance peaks (e.g., ~624 nm for staining applications) and validate dye concentration .

- Stability : Store aliquots at 4°C in dark conditions to prevent photodegradation .

Q. How should this compound be prepared for biological staining to ensure consistency?

Q. What are the primary applications of this compound in histology and molecular biology?

- Histology : Counterstaining in trichrome protocols to distinguish collagen (blue-green) from cytoplasmic components .

- Molecular assays : Quantification of nucleic acids via spectrophotometry, though newer dyes (e.g., SYBR Green) may offer higher sensitivity .

Q. How can researchers verify the purity of commercial this compound batches?

- Analytical methods : Use HPLC to detect impurities or thin-layer chromatography (TLC) for rapid purity assessment .

- Batch documentation : Request certificates of analysis (CoA) from suppliers, emphasizing absorbance ratios and solvent residue data .

Advanced Research Questions

Q. How can contradictions in reported binding affinities of this compound be resolved?

Contradictions often arise from variability in buffer composition or instrumentation. Mitigation strategies include:

- Standardized controls : Use a reference dye (e.g., Coomassie Brilliant Blue) in parallel assays .

- Cross-lab validation : Share protocols and raw data with collaborators to identify methodological discrepancies .

- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Q. What green chemistry principles can be applied to synthesize or modify this compound?

- Solvent substitution : Replace toxic solvents (e.g., methanol) with water or ethanol in synthesis steps .

- Atom economy : Optimize reaction stoichiometry to minimize waste, aligning with Principle 2 of Green Chemistry .

- Catalytic efficiency : Explore enzyme-mediated synthesis to reduce energy consumption and byproducts .

Q. How can researchers design experiments to minimize environmental impact when using this compound?

- Waste management : Neutralize acidic/basic waste streams before disposal and use micro-scale assays to reduce dye volume .

- Alternative dyes : Evaluate eco-friendly alternatives (e.g., natural plant-based dyes) for non-critical applications .

Q. What methodological pitfalls arise when using this compound in quantitative assays?

Q. How can spectral overlap with other dyes be addressed in multiplex staining workflows?

- Deconvolution software : Use tools like ImageJ or commercial platforms (e.g., Zen Blue) to separate overlapping emission spectra .

- Sequential staining : Optimize washing steps and incubation times to prevent cross-reactivity .

Q. What strategies ensure reproducibility when replicating Fast Green-based protocols from literature?

- Detailed replication plans : Document deviations from original methods (e.g., buffer pH, incubation temperature) .

- Open data practices : Share raw images and spectrophotometry datasets via repositories like Figshare or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.